N-[3-(acetylamino)phenyl]-3-bromobenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-bromobenzamide is a chemical compound with the molecular formula C15H13BrN2O2 and a molecular weight of 333.18 g/mol It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-bromobenzamide typically involves the acylation of 3-bromoaniline with acetic anhydride to form N-(3-bromophenyl)acetamide. This intermediate is then subjected to a coupling reaction with 3-aminobenzoic acid under appropriate conditions to yield the target compound . The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-bromobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The bromobenzamide moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-4-bromobenzamide
- N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide
- 3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin
Uniqueness
N-[3-(acetylamino)phenyl]-3-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position of the benzamide ring differentiates it from other similar compounds, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVZZYLUAIFVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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